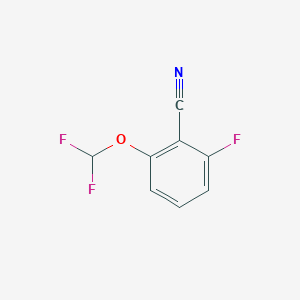

2-(Difluoromethoxy)-6-fluorobenzonitrile

Overview

Description

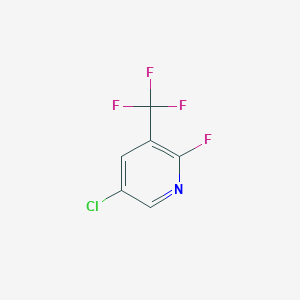

2-(Difluoromethoxy)-6-fluorobenzonitrile is a chemical compound that is part of the benzonitrile family, characterized by the presence of a nitrile group attached to a benzene ring. This particular compound is further modified by the presence of fluorine atoms and a difluoromethoxy group, which can significantly alter its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of related fluorinated benzonitriles can be achieved through various methods. For instance, the condensation of 2-fluorobenzonitriles with phenoxides can afford 2-aryloxybenzonitriles, which can then undergo cyclization in trifluoromethanesulfonic acid to yield xanthone-iminium triflates. This method demonstrates the potential for creating complex fluorinated aromatic compounds, which could be adapted for the synthesis of 2-(Difluoromethoxy)-6-fluorobenzonitrile . Additionally, fluoroform has been used as a source of difluorocarbene, which can be reacted with phenols to produce difluoromethoxyarenes, suggesting a possible synthetic route for the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated benzonitriles, such as 2,6-difluorobenzonitrile, has been studied using microwave spectroscopy. The rotational and centrifugal distortion constants have been determined, providing insight into the molecular geometry and electronic distribution within the molecule . This information is crucial for understanding the reactivity and interaction of 2-(Difluoromethoxy)-6-fluorobenzonitrile with other chemical species.

Chemical Reactions Analysis

Fluorinated benzonitriles can undergo nucleophilic substitution reactions to yield a variety of nitrogen and sulfur-containing compounds. The reactivity of 2,6-difluorobenzonitrile with different nucleophiles has been explored, leading to the synthesis of novel fluorine-containing compounds . This suggests that 2-(Difluoromethoxy)-6-fluorobenzonitrile could also participate in similar reactions, potentially serving as a precursor for a range of fluorinated organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Difluoromethoxy)-6-fluorobenzonitrile can be inferred from related compounds. The presence of fluorine atoms and the difluoromethoxy group is likely to influence the compound's boiling point, solubility, and stability. The electronic effects of these substituents can also affect the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The synthesis methods and molecular structure analysis of similar compounds provide a foundation for predicting the behavior of 2-(Difluoromethoxy)-6-fluorobenzonitrile in various chemical contexts .

Scientific Research Applications

Synthesis Processes

- 2-(Difluoromethoxy)-6-fluorobenzonitrile can be synthesized through various chemical reactions. One such method utilizes fluoroform as a source of difluorocarbene, converting phenols and thiophenols to their difluoromethoxy derivatives (Thomoson & Dolbier, 2013).

- Another synthesis approach involves the halodeboronation of aryl boronic acids, as demonstrated in the creation of 2-bromo-3-fluorobenzonitrile (Szumigala et al., 2004).

Structural and Electronic Properties

- Studies using Fourier transform microwave (FTMW) spectroscopy have investigated the structural trends of fluorinated benzonitriles, including 2-(Difluoromethoxy)-6-fluorobenzonitrile, to understand their geometrical and electronic structures (Kamaee et al., 2015).

- A comprehensive energetic and structural study on mono- and difluorobenzonitriles was conducted to evaluate their enthalpies of formation, vapor pressures, and electronic properties, providing insights into the electronic effects of fluorination (Ribeiro da Silva et al., 2012).

Photoredox Catalysis

- Trifluoromethyl and difluoromethyl groups, including those derived from 2-(Difluoromethoxy)-6-fluorobenzonitrile, are significant in the pharmaceutical and agrochemical sectors. Photoredox catalysis has emerged as a vital tool for radical reactions in the synthesis of these compounds (Koike & Akita, 2016).

Material Science

- 2-(Difluoromethoxy)-6-fluorobenzonitrile can be utilized in the synthesis of advanced materials, such as the production of fluorine-containing poly(aryl ether nitrile)s, which have applications in various high-performance materials due to their excellent thermal stability and solubility properties (Kimura et al., 2001).

Pharmaceutical Applications

- In the pharmaceutical domain, 2-(Difluoromethoxy)-6-fluorobenzonitrile has been used in the synthesis of novel compounds, such as fluoro-containing nitrogen and sulfur compounds, which could have potential applications in drug development (Lin et al., 1991).

properties

IUPAC Name |

2-(difluoromethoxy)-6-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO/c9-6-2-1-3-7(5(6)4-12)13-8(10)11/h1-3,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBZEVXFBMJSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C#N)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Difluoromethoxy)-6-fluorobenzonitrile | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.